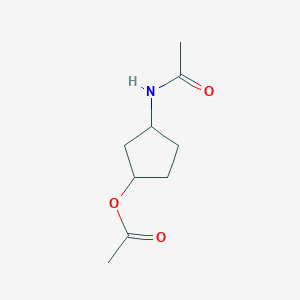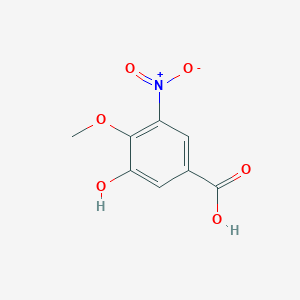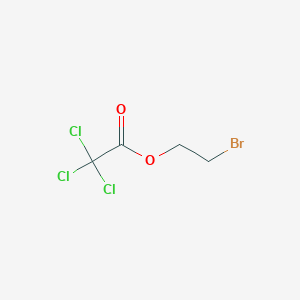
2-Bromoethyl 2,2,2-trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoethyl 2,2,2-trichloroacetate is an organic compound with the molecular formula C₄H₄BrCl₃O₂. It is a colorless to pale yellow liquid with a density of 1.858 g/cm³ and a boiling point of 254.8°C at 760 mmHg . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromoethyl 2,2,2-trichloroacetate can be synthesized through the reaction of 2-bromoethanol with trichloroacetic acid. The reaction typically involves the use of a solvent such as toluene, which forms an azeotrope with water, facilitating the removal of water produced during the reaction . The reaction mixture is heated under reflux conditions to separate toluene and water, and acetic anhydride or acetic acid is added to convert bromoethanol to 2-bromoethyl acetate .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and high yield, ensuring the production of a pure product .
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 2,2,2-trichloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include cyanide, methoxide, and other alkoxide ions.
Bases: Strong bases such as hydroxide ions are used in elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Elimination Products: Alkenes are the major products formed during elimination reactions
Scientific Research Applications
2-Bromoethyl 2,2,2-trichloroacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical studies to modify biomolecules.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Bromoethyl 2,2,2-trichloroacetate involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound undergoes dehydrohalogenation to form alkenes . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl acetate: Similar in structure but lacks the trichloroacetate group.
2-Bromoethyl acrylate: Contains an acrylate group instead of the trichloroacetate group.
Uniqueness
2-Bromoethyl 2,2,2-trichloroacetate is unique due to the presence of both the bromoethyl and trichloroacetate groups, which confer distinct reactivity and applications compared to similar compounds .
Properties
CAS No. |
77711-19-4 |
|---|---|
Molecular Formula |
C4H4BrCl3O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-bromoethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C4H4BrCl3O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2 |
InChI Key |
TXRVTZLEDNFMHM-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



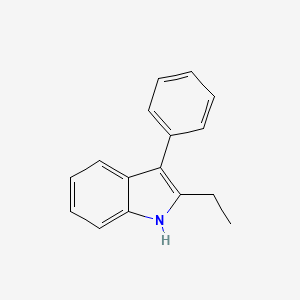
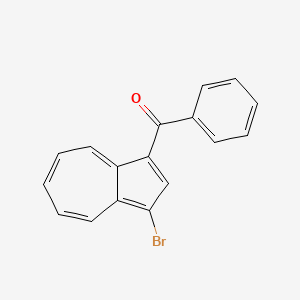
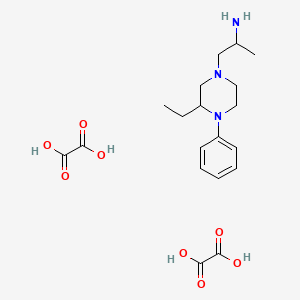

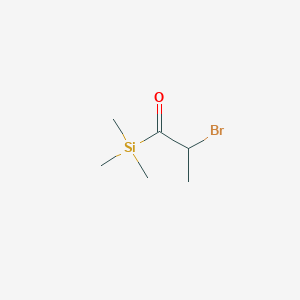
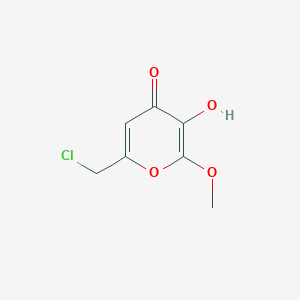
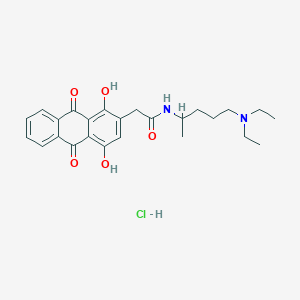
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)

![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
